molecular formula C10H11FN2O2 B13051170 Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate

Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate

Cat. No.: B13051170
M. Wt: 210.20 g/mol
InChI Key: OVNSMYRYWPUVGM-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate is a chemical compound with the molecular formula C10H11FN2O2 It is a derivative of picolinic acid and contains a fluorine atom, an amino group, and a cyclopropyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.

    Fluorination: Introduction of the fluorine atom at the desired position.

    Amination: Introduction of the amino group.

    Esterification: Formation of the methyl ester.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can produce a variety of substituted picolinates .

Scientific Research Applications

Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the cyclopropyl group can influence the compound’s binding affinity and specificity, leading to unique biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-5-fluoropicolinate: Similar structure but lacks the cyclopropyl group.

    Methyl 3-amino-6-cyclopropylpicolinate: Similar structure but lacks the fluorine atom.

Uniqueness

Methyl 3-amino-6-cyclopropyl-5-fluoropicolinate is unique due to the combination of the amino, fluorine, and cyclopropyl groups on the picolinic acid scaffold. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 3-amino-6-cyclopropyl-5-fluoropyridine-2-carboxylate

InChI

InChI=1S/C10H11FN2O2/c1-15-10(14)9-7(12)4-6(11)8(13-9)5-2-3-5/h4-5H,2-3,12H2,1H3

InChI Key

OVNSMYRYWPUVGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1N)F)C2CC2

Origin of Product

United States

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